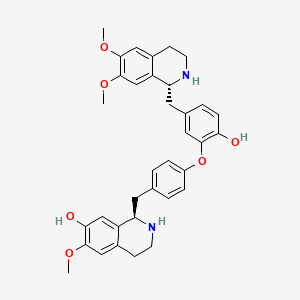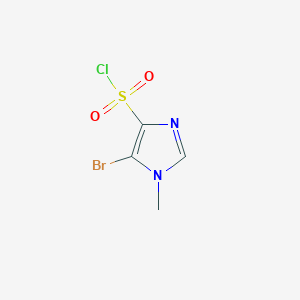![molecular formula C10H12O4 B14391734 Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate CAS No. 87994-99-8](/img/structure/B14391734.png)
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dioxobicyclo[321]octane-1-carboxylate is a bicyclic compound with a unique structure that includes two oxygen atoms and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate typically involves the cycloaddition of suitable precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic structure . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl groups, while reduction can result in the formation of alcohols .
Applications De Recherche Scientifique
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactions include cycloaddition and rearrangement processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes a nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen atom in the bicyclic ring.
Uniqueness
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate is unique due to its specific arrangement of oxygen atoms and the presence of a carboxylate group. This structure imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
Propriétés
Numéro CAS |
87994-99-8 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-14-9(13)10-3-6(8(12)5-10)2-7(11)4-10/h6H,2-5H2,1H3 |
Clé InChI |
YCVWUFJPTHKKPC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(CC(=O)C1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
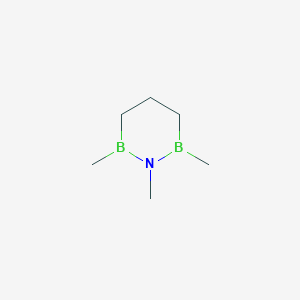
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
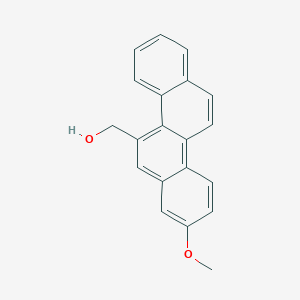
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
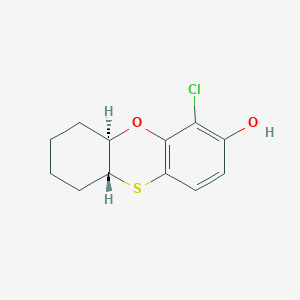
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
